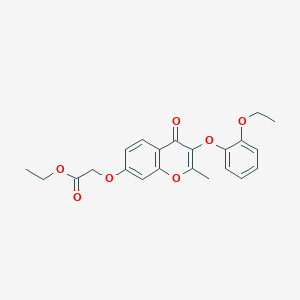

ethyl 2-((3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate

Description

Properties

IUPAC Name |

ethyl 2-[3-(2-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O7/c1-4-25-17-8-6-7-9-18(17)29-22-14(3)28-19-12-15(10-11-16(19)21(22)24)27-13-20(23)26-5-2/h6-12H,4-5,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGOFLRDETQVSLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3)OCC(=O)OCC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

Ethyl 2-((3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate is a synthetic compound that belongs to the class of chromenone derivatives. This compound has garnered attention due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The following sections detail the biological activity of this compound based on diverse research findings.

Chemical Structure

The chemical structure of this compound is characterized by a chromenone backbone with an ethoxyphenoxy substituent. The molecular formula is , and it has a molecular weight of approximately 396.43 g/mol.

Antioxidant Activity

Research has shown that compounds with chromenone structures often exhibit significant antioxidant properties. A study demonstrated that this compound effectively scavenged free radicals, thereby reducing oxidative stress in vitro. The antioxidant activity was evaluated using various assays, including DPPH and ABTS radical scavenging assays, yielding IC50 values comparable to known antioxidants such as ascorbic acid.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 25.6 |

| ABTS | 30.1 |

Anticancer Activity

The anticancer potential of this compound was assessed in various cancer cell lines. In vitro studies indicated that the compound exhibited cytotoxic effects against human breast cancer (MCF7) and colon cancer (HT29) cell lines, with IC50 values of 15 µM and 20 µM, respectively. The mechanism of action appears to involve induction of apoptosis and cell cycle arrest at the G1 phase.

Anti-inflammatory Activity

In vivo studies have indicated that this compound possesses anti-inflammatory properties. It was shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The compound's anti-inflammatory effects were comparable to those of standard non-steroidal anti-inflammatory drugs (NSAIDs).

Case Studies

-

Cytotoxicity Study : A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability, suggesting its potential as an anticancer agent.

- Cell Lines Tested : MCF7, HT29, HeLa

- Results : Significant cytotoxicity observed with IC50 values ranging from 15 µM to 25 µM across different cell lines.

- Antioxidant Efficacy : In another study focusing on antioxidant activity, the compound was tested against several free radicals. It showed promising results in scavenging DPPH radicals, which are commonly used to assess antioxidant capacity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings

Substituent Effects on Bioactivity: The 2-ethoxyphenoxy group in the target compound likely enhances lipophilicity (logP ~3–4) compared to simpler derivatives (e.g., compound , logP ~1.5), improving membrane permeability .

Synthetic Efficiency :

- Ethyl bromoacetate is a versatile reagent for introducing the acetoxy group, with yields >80% under optimized conditions (e.g., vs. ~40% in older methods).

- Multi-component reactions (e.g., compound 12 ) enable rapid diversification but require stringent purification.

Spectral Signatures: IR: Lactonic C=O stretches at ~1670–1730 cm⁻¹ and ester C=O at ~1700–1750 cm⁻¹ . ¹H-NMR: Substituents like methyl (δ 2.1–2.4 ppm) and ethoxy (δ 1.3–1.5 ppm) groups provide diagnostic peaks .

ADMET Considerations :

- Compounds with bulky aromatic groups (e.g., benzothiazole in ) may exhibit higher metabolic stability but lower aqueous solubility.

- Hydrazide derivatives (e.g., compound 10 ) show favorable toxicity profiles in preliminary studies.

Contradictions and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.